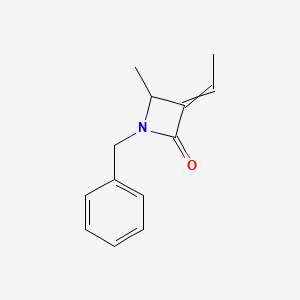![molecular formula C23H12ClN B14231202 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-52-7](/img/structure/B14231202.png)
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C23H12ClN. It is characterized by the presence of a chlorophenyl group, ethynyl linkages, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Sonogashira Coupling Reaction: This step involves the coupling of 4-chloroiodobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like triethylamine.
Subsequent Coupling: The product from the first step is then subjected to another Sonogashira coupling with 2-iodobenzonitrile under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted products depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways. The ethynyl groups and the chlorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({2-[(4-Bromophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(4-Fluorophenyl)ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and binding characteristics compared to its analogs with different substituents on the phenyl ring.
Eigenschaften
CAS-Nummer |
823227-52-7 |
|---|---|
Molekularformel |
C23H12ClN |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-(4-chlorophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H12ClN/c24-23-15-10-18(11-16-23)9-12-19-5-1-2-6-20(19)13-14-21-7-3-4-8-22(21)17-25/h1-8,10-11,15-16H |
InChI-Schlüssel |
QORCVAHJEGKPHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)C#CC3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


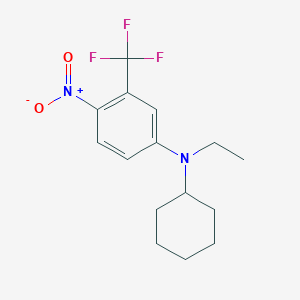

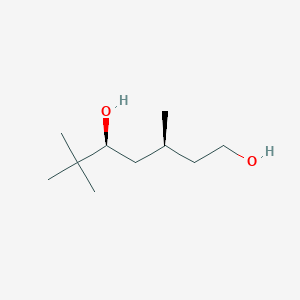
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)

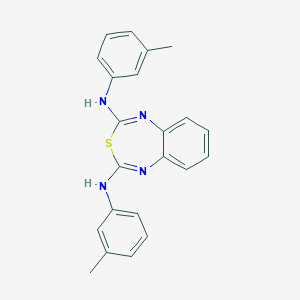
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
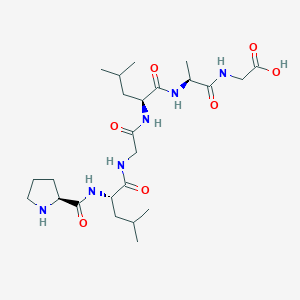
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
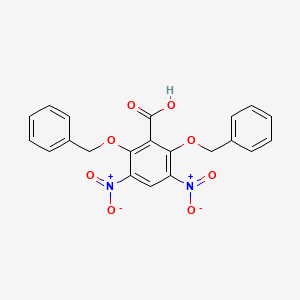
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
